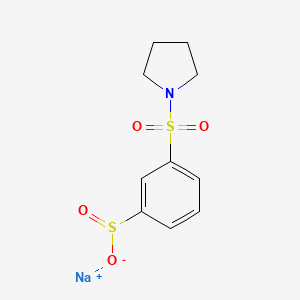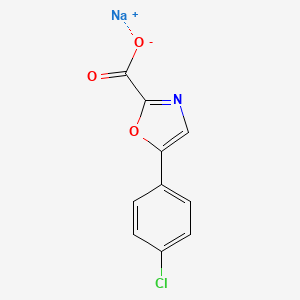
2-Bromo-3-fluoro-4-hydroxybenzonitrile
説明
2-Bromo-3-fluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3BrFNO . It is a derivative of benzonitrile, which is a planar molecule . The molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a fluoro group, a hydroxy group, and a nitrile group . The exact positions of these substituents on the benzene ring give the compound its unique properties.科学的研究の応用
Herbicide Resistance and Detoxification
- Herbicide Resistance in Transgenic Plants : A study by Stalker, McBride, and Malyj (1988) explored the resistance to bromoxynil, a photosynthetic inhibitor, in transgenic tobacco plants. They introduced a bacterial gene encoding a nitrilase that converts bromoxynil to a primary metabolite, thereby conferring resistance to the herbicide (Stalker, McBride, & Malyj, 1988).
Chemical Synthesis and Transformation
- Facile Synthesis of 2-Bromo-3-Fluorobenzonitrile : Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile. This was achieved through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, showcasing the method's applicability to various aryl boronic acids (Szumigala et al., 2004).
Transition Temperatures and Liquid Crystal Research
- Synthesis and Transition Temperatures of Ester Derivatives : Kelly and Schad (1984) reported on the synthesis and liquid-crystal transition temperatures of ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile. They found that F-substituted esters exhibited higher nematic-isotropic transition temperatures compared to unsubstituted esters (Kelly & Schad, 1984).
Environmental Impact and Photodegradation
- Effects of Carbonates on Photodegradation of Bromoxynil : Kochany (1992) investigated the photodegradation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in the presence of carbonates and bicarbonates, finding a quenching effect by carbonate. This study highlights the environmental implications of such chemical interactions (Kochany, 1992).
Anaerobic Biodegradation
- Biotransformation under Various Conditions : Knight, Berman, and Häggblom (2003) studied the anaerobic biodegradability of bromoxynil and its aerobic transformation product. They observed bromoxynil degradation under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, providing insights into its environmental fate (Knight, Berman, & Häggblom, 2003).
Molecular Structure Studies
- Isostructures, Polymorphs, and Solvates of Halogenated Benzonitriles : Britton (2006) analyzed the structural properties of 3,5-dichloro-4-hydroxybenzonitrile and its solvates, demonstrating the formation of chain-like arrangements and providing insights into molecular interactions (Britton, 2006).
特性
IUPAC Name |
2-bromo-3-fluoro-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQXFSUVMKDXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)




![N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B1411830.png)

![Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)


![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)

